BenchChemオンラインストアへようこそ!

Acitazanolast

Allergic Conjunctivitis Leukotriene Antagonism Dual Pharmacophore

Procure Acitazanolast (tazanolast butyl ester, CAS 82989-25-1) for its unique dual pharmacophore: mast cell stabilization plus leukotriene D4 receptor antagonism. Unlike olopatadine or ketotifen, it lacks direct H1 antihistamine activity, enabling unambiguous isolation of histamine-independent inflammatory cascades driven by leukotrienes. As a prodrug converted in vivo to active metabolite WP-871, its ocular pharmacokinetic profile—conjunctival peak concentration at 5 min post-instillation—makes it the superior benchmark compound for preclinical allergic conjunctivitis models requiring simultaneous blockade of early-phase degranulation and late-phase leukotriene-mediated inflammation.

Molecular Formula C13H15N5O3
Molecular Weight 289.29 g/mol
CAS No. 82989-25-1
Cat. No. B1682938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcitazanolast
CAS82989-25-1
Synonymsutyl-3'-(1H-tetrazol-5-yl)oxanilate
tazanolast
Molecular FormulaC13H15N5O3
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2
InChIInChI=1S/C13H15N5O3/c1-2-3-7-21-13(20)12(19)14-10-6-4-5-9(8-10)11-15-17-18-16-11/h4-6,8H,2-3,7H2,1H3,(H,14,19)(H,15,16,17,18)
InChIKeyXQTARQNQIVVBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acitazanolast (CAS 82989-25-1): Mast Cell Stabilizer and LTD4 Antagonist for Allergic Conjunctivitis Research


Acitazanolast (tazanolast butyl ester, CAS 82989-25-1) is an orally active antiallergic agent developed by Wakamoto Pharmaceutical Co., Ltd. (Japan) [1]. It functions as a mast cell stabilizer that inhibits histamine release and exhibits leukotriene D4 (LTD4) receptor antagonist activity [2]. The compound is a tetrazole derivative with molecular formula C13H15N5O3 and molecular weight 289.29 g/mol . Acitazanolast is primarily investigated and used as an ophthalmic solution (0.1%) for the treatment of allergic conjunctivitis [3]. Its active metabolite, WP-871 (CAS 114607-46-4), is responsible for the pharmacological effects observed in vivo [4].

Why Acitazanolast Cannot Be Replaced by Generic Mast Cell Stabilizers Alone


Simple substitution of Acitazanolast with other mast cell stabilizers (e.g., cromolyn, nedocromil, pemirolast) or pure antihistamines (e.g., olopatadine, ketotifen) is scientifically invalid due to its distinct dual pharmacophore. Acitazanolast possesses both mast cell stabilizing properties and leukotriene D4 (LTD4) receptor antagonism [1]. This dual mechanism directly addresses both the early-phase (histamine) and late-phase (leukotriene) allergic responses, a profile not uniformly shared across in-class compounds [2]. Furthermore, as a prodrug, its pharmacokinetic and tissue distribution profile—converted to the active metabolite WP-871—differs fundamentally from direct-acting agents, impacting local ocular bioavailability and duration of action [3]. Procuring a generic 'mast cell stabilizer' without this specific dual activity and prodrug kinetics may yield divergent experimental or therapeutic outcomes, particularly in models of allergic conjunctivitis where leukotriene-mediated inflammation is a key pathological driver [4].

Quantitative Evidence Guide: Acitazanolast Differentiation from Comparator Compounds


Dual Mechanism: Leukotriene D4 Antagonism Confers Unique Anti-Inflammatory Profile

Acitazanolast is explicitly annotated in MeSH as a 'leukotriene D4 antagonist' in addition to its mast cell stabilizing function [1]. This dual mechanism distinguishes it from pure mast cell stabilizers like cromolyn sodium, nedocromil sodium, and pemirolast potassium, which lack direct LTD4 receptor antagonism [2]. While some dual-action agents (e.g., olopatadine, ketotifen) combine antihistaminic and mast cell stabilizing properties, their primary secondary activity is H1 receptor antagonism, not LTD4 receptor blockade [2]. By targeting LTD4, Acitazanolast may more effectively suppress the late-phase allergic response characterized by leukotriene-driven eosinophil recruitment and sustained inflammation [1].

Allergic Conjunctivitis Leukotriene Antagonism Dual Pharmacophore

Lack of Antihistaminic Activity Enables Cleaner In Vivo Mechanistic Dissection

Acitazanolast is pharmacologically defined by its lack of direct antihistaminic effects [1]. In contrast, commonly used comparators for allergic conjunctivitis, such as olopatadine hydrochloride and ketotifen fumarate, are potent H1 receptor antagonists in addition to being mast cell stabilizers [2]. In experimental models where researchers aim to isolate mast cell-mediated and leukotriene-driven pathways without the confounding variable of histamine receptor blockade, Acitazanolast provides a more selective tool compound [1]. This allows for cleaner interpretation of data, particularly when studying the contribution of leukotrienes to ocular inflammation and late-phase reactions [3].

Mechanism of Action Antihistamine Pharmacology

Ocular Pharmacokinetics: Rapid Tissue Penetration and High Local Concentrations

In a rabbit ocular pharmacokinetic study, a single topical instillation of 50 μL of 0.11% 14C-labeled Acitazanolast hydrate solution (equivalent to 0.1% anhydrous) resulted in peak tissue concentrations in the bulbar conjunctiva and eyelid conjunctiva within 5 minutes post-instillation [1]. Corneal peak concentration was achieved at 30 minutes [1]. This rapid penetration and high local tissue concentration are critical for immediate onset of action in treating allergic conjunctivitis symptoms. While comparative ocular pharmacokinetic data for other mast cell stabilizers (e.g., cromolyn, nedocromil) are limited in the same model, the reported data for Acitazanolast provides a specific, quantifiable benchmark for its local bioavailability [1].

Ocular Pharmacokinetics Tissue Distribution Bioavailability

Pharmaceutical Property Differentiation: pH and Drop Volume in Commercial Formulations

A comparative study of ethical and Rx-OTC-switch anti-allergy ophthalmic solutions in Japan evaluated the pharmaceutical properties of formulations containing tranilast, pemirolast, and Acitazanolast [1]. For Acitazanolast ophthalmic solutions, the measured single-drop volumes ranged from 30 to 46 μL, and the pH values were specific to each product but consistent across different brands of the same drug [1]. The study demonstrated that squeeze forces and usable periods per bottle differed significantly among the three drug types, highlighting that even within the same therapeutic class, formulation characteristics are not uniform [1]. This underscores that substituting Acitazanolast with another mast cell stabilizer involves not just a change in active pharmaceutical ingredient, but also potentially different physical properties impacting patient use and cost.

Formulation Science Pharmaceutical Properties Drug Delivery

Economic and Usability Differentiation: Daily Cost and Usable Period Variability

The same comparative study of Japanese ophthalmic solutions revealed significant differences in economic factors between Acitazanolast, tranilast, and pemirolast formulations [1]. The daily drug costs varied among the three drug types, with the Rx-OTC-switch formulation of 0.1% pemirolast being more expensive than the original ethical drug, while the opposite was true for 0.5% tranilast [1]. For Acitazanolast, the usable period per bottle was longer for the Rx-OTC-switch version compared to ethical versions [1]. These quantifiable differences in cost per day and usable duration demonstrate that generic substitution within this class carries direct economic implications that may influence procurement decisions for large-scale clinical studies or institutional formularies.

Pharmacoeconomics Health Economics Drug Cost Analysis

Optimal Research and Procurement Applications for Acitazanolast


In Vivo Models of Allergic Conjunctivitis Requiring Dual Mast Cell/LTD4 Pathway Inhibition

Acitazanolast is optimally employed in animal models of allergic conjunctivitis where the research objective is to simultaneously inhibit early-phase mast cell degranulation and late-phase leukotriene-mediated inflammation [1]. Its dual mechanism (mast cell stabilization + LTD4 antagonism) makes it a superior tool compound compared to pure mast cell stabilizers (e.g., cromolyn) when studying the full spectrum of allergic response [1]. The compound's rapid conjunctival tissue penetration (peak concentration at 5 minutes post-instillation in rabbits) ensures prompt onset of action in acute challenge models [2].

Pharmacological Dissection of Histamine-Independent Allergic Inflammation Pathways

For researchers seeking to isolate leukotriene-dependent and mast cell-dependent mechanisms without the confounding influence of H1 receptor antagonism, Acitazanolast provides a clean pharmacological probe [1]. Unlike olopatadine or ketotifen, which possess potent antihistaminic activity, Acitazanolast lacks direct H1 antagonism, allowing for unambiguous interpretation of histamine-independent inflammatory cascades [1]. This is particularly valuable in studies examining the specific contribution of leukotrienes to ocular surface inflammation, eosinophil recruitment, and chronic allergic responses [2].

Comparative Formulation and Health Economics Studies in Ophthalmic Drug Delivery

Acitazanolast ophthalmic solutions serve as a benchmark in comparative pharmaceutical studies evaluating the impact of formulation variables (e.g., drop volume, pH, squeeze force) and economic factors (e.g., daily cost, usable period) on therapeutic outcomes [1]. Its inclusion in head-to-head comparisons with other anti-allergy ophthalmic agents (e.g., tranilast, pemirolast) provides critical data for formulary decision-making and procurement optimization in both clinical and research settings [1].

Prodrug Pharmacokinetic Studies for Topical Ocular Delivery

Acitazanolast (tazanolast butyl ester) is a prodrug that is converted in vivo to its active metabolite, WP-871 [1]. This property makes it an excellent candidate for research into prodrug design and ocular pharmacokinetics, particularly for studying the relationship between esterase-mediated activation, local tissue retention, and duration of pharmacological effect [1]. The quantifiable data on its rapid tissue distribution (conjunctival and corneal peak concentrations) provides a solid foundation for modeling and optimizing topical ocular drug delivery systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acitazanolast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.